Cas no 933697-50-8 (1-ethynylcyclobutan-1-amine)
1-ethynylcyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Ethynylcyclobutanamine
- 1-ethynylcyclobutan-1-amine
- 1-Ethynylcyclobutane-1-amine
- SY130115
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- MDL: MFCD31449500
- Inchi: 1S/C6H9N/c1-2-6(7)4-3-5-6/h1H,3-5,7H2
- InChI Key: KDSZHLCFSYQMCH-UHFFFAOYSA-N
- SMILES: N([H])([H])C1(C#C[H])C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 113
- Topological Polar Surface Area: 26
1-ethynylcyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12355-250mg |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 250mg |
¥4959.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y12355-1g |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 1g |
¥11859.0 | 2023-09-05 | |
| Chemenu | CM386814-1g |
1-Ethynylcyclobutanamine |
933697-50-8 | 95%+ | 1g |
$1176 | 2024-07-19 | |
| eNovation Chemicals LLC | D685901-0.25g |
1-Ethynylcyclobutanamine |
933697-50-8 | 95% | 0.25g |
$430 | 2024-07-20 | |
| eNovation Chemicals LLC | D685901-1g |
1-Ethynylcyclobutanamine |
933697-50-8 | 95% | 1g |
$1045 | 2024-07-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124427-100MG |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 100MG |
¥ 1,584.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124427-250MG |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 250MG |
¥ 2,534.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124427-500MG |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 500MG |
¥ 4,224.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124427-1G |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 1g |
¥ 6,329.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS124427-5G |
1-ethynylcyclobutan-1-amine |
933697-50-8 | 95% | 5g |
¥ 18,988.00 | 2023-04-12 |
1-ethynylcyclobutan-1-amine Suppliers
1-ethynylcyclobutan-1-amine Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 1-ethynylcyclobutan-1-amine
Research Brief on 1-Ethynylcyclobutan-1-amine (CAS: 933697-50-8) in Chemical Biology and Pharmaceutical Applications
1-Ethynylcyclobutan-1-amine (CAS: 933697-50-8) has recently emerged as a promising building block in medicinal chemistry and chemical biology research. This compact, strained cyclic amine with an ethynyl functional group exhibits unique reactivity patterns that make it valuable for drug discovery, particularly in the development of covalent inhibitors and bioorthogonal probes. Recent studies have highlighted its utility in targeting challenging protein classes, including kinases and GTPases, through strategic incorporation into pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a warhead in irreversible inhibitors for KRAS G12C mutants. The researchers utilized 1-ethynylcyclobutan-1-amine to develop covalent binders that showed improved selectivity profiles compared to traditional acrylamide-based inhibitors. The strained cyclobutane ring was found to modulate the reactivity of the ethynyl group, enabling controlled covalent modification of the target cysteine residue while minimizing off-target effects.
In chemical biology applications, the compound has been employed as a versatile handle for bioorthogonal labeling. A Nature Chemical Biology publication (2024) reported its use in two-step protein labeling strategies, where the ethynyl group participates in copper-free click chemistry with high efficiency. The cyclobutane ring was shown to enhance solubility and reduce aggregation tendencies compared to linear alkynes, addressing common challenges in live-cell imaging experiments.
From a synthetic chemistry perspective, recent advances in the preparation of 1-ethynylcyclobutan-1-amine have improved its accessibility for research applications. A 2023 Organic Process Research & Development paper described a scalable route to the compound via palladium-catalyzed coupling of cyclobutanone imine with ethynyltrimethylsilane, followed by hydrolysis. This development is particularly significant as it addresses previous limitations in large-scale production of this valuable intermediate.
Pharmacokinetic studies of derivatives containing the 1-ethynylcyclobutan-1-amine moiety have revealed interesting properties. The scaffold appears to confer favorable metabolic stability while maintaining sufficient reactivity for covalent target engagement. Researchers at several pharmaceutical companies have incorporated this structural motif into drug candidates for oncology and inflammatory diseases, with some compounds currently in preclinical development.
Future research directions for 933697-50-8 derivatives include exploration of their potential in targeted protein degradation (PROTACs) and as covalent warheads for undruggable targets. The unique geometric constraints imposed by the cyclobutane ring may enable novel binding modes that complement existing approaches in covalent drug discovery. Additionally, the compound's utility in materials science applications, particularly in the development of functional polymers, is beginning to be explored.
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